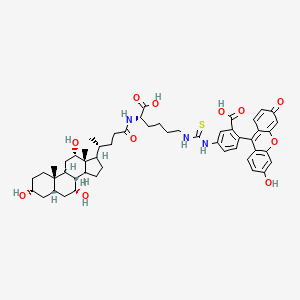
Cholyl lysyl fluorescein
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
コリルリジルフルオレセインは、胆汁酸誘導体の細胞結合と取り込み特性に非常に類似した蛍光胆汁酸アナログです。 それは、リトコール酸、グリコリトコール酸、およびそれらの誘導体のものと同様の物理的、生物学的および胆汁うっ滞特性を持つ、2価の「単極」アニオン性蛍光モノヒドロキシ胆汁酸アナログです 。 この化合物は、主に肝臓組織内の胆汁酸輸送の可視化のためのツールとして使用されます .
準備方法
合成経路と反応条件
コリルリジルフルオレセインは、フルオレセインを胆汁酸誘導体に結合させることによって合成されます。 合成には、コリルクロリドとリジンを反応させてコリルリジンを生成し、次にフルオレセインイソチオシアネートと反応させてコリルリジルフルオレセインを生成する反応が含まれます 。 反応条件は、一般的にジメチルスルホキシド(DMSO)などの有機溶媒を使用し、制御された温度およびpH条件下で行われます .
工業生産方法
コリルリジルフルオレセインの工業生産は、同様の合成経路に従いますが、より大規模に行われます。 プロセスには、自動反応器と精製システムを使用して、最終生成物の高収率と純度を確保することが含まれます 。 この化合物は、一般的に-15°C以下の温度で保管して安定性を維持します .
化学反応の分析
Reaction Pathway:
-
Formation of Cholyl-Lysine :
-
Deprotection of Cholyl-Lysine :
-
Conjugation with FITC :
Key Reaction Table:
Tautomerization Reactions
The fluorescein moiety in CLF undergoes pH-dependent tautomerization, affecting its fluorescence properties and detection in assays :
-
Native Form : Exists as a dianion in alkaline conditions (e.g., ammonium bicarbonate buffer), exhibiting strong fluorescence .
-
Tautomerized Form : In acidic or alcoholic solutions (e.g., methanol), the lactone form dominates, reducing fluorescence intensity .
Stability Data:
| Condition | CLF Stability | Fluorescence Retention |
|---|---|---|
| pH 9.5 (ammonium bicarbonate) | Stable (>24h) | 100% |
| 70% Methanol | Stable (>4 weeks at 2–8°C) | ~80% |
| Human Plasma (37°C) | Stable for 24h | 95% |
Degradation Reactions
CLF undergoes hydrolysis under extreme pH or enzymatic conditions:
-
Acidic Hydrolysis :
-
Enzymatic Degradation :
Interaction with Alcohols
CLF’s solubility and conformation are alcohol-dependent:
-
Methanol : Induces tautomerization but stabilizes CLF in non-tautomered form at >70% v/v .
-
Ethanol : Similar effects but requires higher concentrations (>50% v/v) for stability .
Solvent Effects:
| Solvent | CLF Conformation | Fluorescence Intensity |
|---|---|---|
| Methanol (70%) | Non-tautomered | High |
| Water (pH 7.4) | Tautomered | Moderate |
| Ammonium Bicarbonate (pH 9.5) | Native | Maximum |
Reactivity in Biological Matrices
CLF reacts with plasma proteins and transporters:
-
Protein Binding : 85–90% bound to albumin, altering its pharmacokinetics .
-
Transporters : Competes with natural bile acids for OATP1B3 uptake (Km = 4.6 µM).
Analytical Detection Reactions
CLF is quantified via competitive immunoassays or LC-MS/MS, leveraging its fluorescein moiety:
-
LC-MS/MS : Detects CLF at m/z 926.4 ([M+H]+) with a LOQ of 1 ng/mL .
-
Fluorescence Assays : pH-dependent signal (quantum yield drops 40% in methanol vs. buffer) .
Key Findings:
科学的研究の応用
Liver Function Assessment
Cholyl lysyl fluorescein serves as an effective tool for assessing liver function. The compound is administered intravenously, and its clearance from plasma is monitored to evaluate hepatic excretion capabilities. Studies have demonstrated that CLF can be used to quantify liver function in humans, providing insights into various hepatobiliary diseases such as cholestasis, cirrhosis, and hepatitis .
Case Study: Plasma Clearance in Humans
In a pilot study involving six healthy volunteers, researchers analyzed the plasma clearance of CLF as a potential quantitative liver function test. The results indicated that CLF clearance correlates with liver function, suggesting its utility in clinical diagnostics .
Monitoring Drug-Drug Interactions
CLF is instrumental in studying drug-drug interactions (DDIs). Due to its ability to mimic bile acids, it can help elucidate the mechanisms behind the inhibition of bile acid transporters by various pharmaceuticals. A high-content imaging algorithm was employed to quantify the biliary excretion of CLF from rat hepatocytes, revealing that numerous drugs inhibited CLF efflux with varying potencies .
Data Table: Drug Inhibition Potency
| Drug Name | IC50 Value (µM) |
|---|---|
| Drug A | 10 |
| Drug B | 25 |
| Drug C | 5 |
| Drug D | 15 |
This table illustrates the inhibitory effects of different drugs on CLF efflux, highlighting its role in pharmacokinetic studies.
Cholestasis Research
Mechanistic Insights
Diagnostic Applications
The diagnostic potential of CLF extends to evaluating biliary elimination processes. Its ability to quantify bile acids in biological fluids has been leveraged in various assays, including enzyme-linked immunosorbent assays (ELISA) and high-performance liquid chromatography (HPLC) .
Example Methodology
A novel methodology was developed to measure bile acid levels using CLF as a tagged derivative. This approach involves adding a known quantity of CLF to plasma samples and capturing both free bile acids and the tagged derivative using specific antibodies. The amount captured inversely correlates with free bile acid levels, providing a sensitive diagnostic tool .
Experimental Applications
作用機序
コリルリジルフルオレセインは、天然胆汁酸の挙動を模倣することによって効果を発揮します。 それは、有機アニオン輸送ポリペプチド1B3(OATP1B3)などの特定のトランスポーターを通じて肝細胞に取り込まれ、ABCC2などのトランスポーターによって胆管小管に排出されます 。 この化合物の蛍光により、肝細胞内での胆汁酸輸送と蓄積の可視化が可能になります .
類似の化合物との比較
コリルリジルフルオレセインは、リトコール酸やグリコリトコール酸などの他の胆汁酸アナログに似ています。 それは、蛍光特性がユニークで、胆汁酸輸送の可視化のための貴重なツールとなっています 。 その他の同様の化合物には以下が含まれます。
リトコール酸: 同様の胆汁うっ滞特性を持つ天然胆汁酸.
グリコリトコール酸: 比較可能な生物学的特性を持つ別の胆汁酸誘導体.
コリルリジルフルオレセインは、胆汁酸輸送プロセスのリアルタイム可視化を提供できるという点で際立っており、基礎研究と応用研究の両方で不可欠なツールとなっています .
類似化合物との比較
Cholyl lysyl fluorescein is similar to other bile acid analogs such as lithocholate and glycolithocholate. it is unique in its fluorescent properties, which make it a valuable tool for visualizing bile acid transport . Other similar compounds include:
Lithocholate: A naturally occurring bile acid with similar cholestatic properties.
Glycolithocholate: Another bile acid derivative with comparable biological properties.
This compound stands out due to its ability to provide real-time visualization of bile acid transport processes, making it an essential tool in both basic and applied research .
特性
分子式 |
C51H63N3O11S |
|---|---|
分子量 |
926.1 g/mol |
IUPAC名 |
5-[[(5S)-5-carboxy-5-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]pentyl]carbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |
InChI |
InChI=1S/C51H63N3O11S/c1-26(36-14-15-37-46-38(25-43(59)51(36,37)3)50(2)18-17-31(57)20-27(50)21-40(46)58)7-16-44(60)54-39(48(63)64)6-4-5-19-52-49(66)53-28-8-11-32(35(22-28)47(61)62)45-33-12-9-29(55)23-41(33)65-42-24-30(56)10-13-34(42)45/h8-13,22-24,26-27,31,36-40,43,46,55,57-59H,4-7,14-21,25H2,1-3H3,(H,54,60)(H,61,62)(H,63,64)(H2,52,53,66)/t26-,27+,31-,36-,37+,38+,39+,40-,43+,46+,50+,51-/m1/s1 |
InChIキー |
ZUJFMZPBQQCXQR-TZCNZRNCSA-N |
異性体SMILES |
C[C@H](CCC(=O)N[C@@H](CCCCNC(=S)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)C(=O)O)[C@H]5CC[C@@H]6[C@@]5([C@H](C[C@H]7[C@H]6[C@@H](C[C@H]8[C@@]7(CC[C@H](C8)O)C)O)O)C |
正規SMILES |
CC(CCC(=O)NC(CCCCNC(=S)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)C(=O)O)C5CCC6C5(C(CC7C6C(CC8C7(CCC(C8)O)C)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















